molecular formula C15H26N6O B14002079 N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine CAS No. 21834-39-9

N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

Cat. No.: B14002079
CAS No.: 21834-39-9
M. Wt: 306.41 g/mol
InChI Key: CAXDYYZBWYAPKV-UHFFFAOYSA-N
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Description

N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine is a heterocyclic compound with a complex structure that includes a triazine ring substituted with morpholine, pyrrolidine, and butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with morpholine, pyrrolidine, and butylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the respective amine groups. The reaction conditions often include the use of a solvent such as dioxane or water, and a base like sodium carbonate to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Condensation Reactions: The presence of multiple amine groups allows for condensation reactions with aldehydes or ketones to form imines or other related compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxide derivatives, while substitution reactions can produce various substituted triazine compounds.

Scientific Research Applications

N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives, such as:

  • 2-Butylamino-4-pyrrolidino-6-morpholino-1,3,5-triazine
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine

Uniqueness

N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of morpholine, pyrrolidine, and butyl groups on the triazine ring provides a versatile scaffold for further modification and application in various fields .

Properties

CAS No.

21834-39-9

Molecular Formula

C15H26N6O

Molecular Weight

306.41 g/mol

IUPAC Name

N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H26N6O/c1-2-3-6-16-13-17-14(20-7-4-5-8-20)19-15(18-13)21-9-11-22-12-10-21/h2-12H2,1H3,(H,16,17,18,19)

InChI Key

CAXDYYZBWYAPKV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC(=N1)N2CCOCC2)N3CCCC3

Origin of Product

United States

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